3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H19FN4O4 and its molecular weight is 398.394. The purity is usually 95%.
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Mechanism of Action
Target of action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in drug design due to their versatility and wide range of biological activities .
Mode of action
The mode of action of piperidine derivatives can vary greatly depending on their specific structure and the functional groups they contain. For example, some piperidine derivatives have been found to inhibit certain enzymes, such as acetylcholinesterase .
Biochemical pathways
The biochemical pathways affected by piperidine derivatives can also vary widely. For instance, some piperidine derivatives have been found to have inhibitory effects on anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are involved in cell growth and proliferation .
Result of action
The molecular and cellular effects of piperidine derivatives can include changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
Based on the known properties of similar pyrido[2,3-d]pyrimidines, it can be hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Similar compounds have been shown to have significant effects on various types of cells and cellular processes . These effects can include influences on cell function, impacts on cell signaling pathways, changes in gene expression, and alterations in cellular metabolism .
Properties
IUPAC Name |
3-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4/c21-15-5-1-2-6-16(15)29-12-17(26)24-10-7-13(8-11-24)25-19(27)14-4-3-9-22-18(14)23-20(25)28/h1-6,9,13H,7-8,10-12H2,(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNACFTBSQAERFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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